molecular formula C18H19N3O3S2 B2974899 (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-05-3

(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2974899
CAS No.: 683238-05-3
M. Wt: 389.49
InChI Key: FMGAHBSRZUREPJ-HNENSFHCSA-N
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Description

The compound features a benzamide moiety linked to a substituted benzo[d]thiazole core. Key structural attributes include:

  • Z-configuration: Stabilized by steric and electronic effects, critical for spatial orientation and intermolecular interactions.
  • Substituents: A dimethylamino group at the benzamide’s para position and a methylsulfonyl group at the 6-position of the benzo[d]thiazole ring. These groups influence electronic properties (e.g., electron-donating dimethylamino vs. electron-withdrawing methylsulfonyl) and solubility.
  • Synthesis: Likely derived from hydrazide or isothiocyanate precursors, analogous to methods in , involving nucleophilic additions and cyclization .

Properties

IUPAC Name

4-(dimethylamino)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-20(2)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGAHBSRZUREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a thiazole ring and a sulfonyl group, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Thiazole ring Contributes to biological activity through interaction with various enzymes and receptors.
Methylsulfonyl group Enhances solubility and reactivity, potentially increasing binding affinity to biological targets.
Dimethylamino group May influence pharmacokinetics and bioavailability.

Biological Activity Overview

Preliminary studies indicate that (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant biological activity, particularly in the following areas:

Case Studies

Several studies have evaluated the biological activity of similar benzothiazole derivatives, providing insights into the potential efficacy of (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide.

  • Study on AChE and MAO-B Inhibition :
    A study reported that compounds with similar structures effectively inhibited AChE and MAO-B, supporting the hypothesis that (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit comparable activity .
  • Antimalarial Activity :
    Research on benzothiazole hydrazones indicated that compounds with similar functionalities showed significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species . This suggests a potential avenue for exploring the antimalarial effects of the compound .

The proposed mechanisms by which (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exert its biological effects include:

  • Enzyme Binding : The sulfonyl group may enhance binding affinity to target enzymes like AChE and MAO-B.
  • Receptor Interaction : The compound's aromatic system may facilitate interactions with various receptors involved in neurotransmission and cell signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Spectral Properties

Compound Name Core Structure Key Substituents IR Spectral Features (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-(Methylsulfonyl), 4-(dimethylamino) C=O: ~1663–1682; C=S: ~1247–1255 Aromatic H: 7.3–8.3; Dimethylamino: ~2.9 (s, 6H)
Compound 4g () [1,3,4]-Thiadiazol-2-ylidene 3-Methylphenyl, 3-(dimethylamino-acryloyl) C=O: 1690, 1638 Aromatic H: 7.36–7.72; Dimethylamino: ~3.0 (s, 6H)
Compound 8a () Pyridin-2-yl-thiadiazole 5-Acetyl-6-methyl, benzamide C=O: 1679, 1605 CH3: 2.49–2.63; Aromatic H: 7.47–8.39
DTXSID201117959 () Benzo[d]thiazol-2(3H)-ylidene 4-Fluoro, 3-ethyl, azepane-1-ylsulfonyl N/A Ethyl: 1.2–1.4 (t), 4.35 (q); Fluorine: deshielded aromatic H

Key Observations :

  • The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives in and , confirming the conserved amide functionality .
  • The absence of NH stretches (~3150–3319 cm⁻¹) in the target compound suggests a stabilized thione tautomer, contrasting with tautomerism in triazole-thiones () .
  • Dimethylamino groups in the target and Compound 4g exhibit similar NMR shifts (~2.9–3.0 ppm), reflecting localized electron density .

Structural and Functional Divergences

Benzo[d]thiazole vs. Triazole/Thiadiazole Cores
  • Thiadiazole analogs (e.g., Compound 8a) incorporate additional heteroatoms (N, S) , altering electron delocalization and binding affinity .
Substituent Impact on Reactivity and Solubility
  • Methylsulfonyl (Target) vs.
  • Halogen vs. Alkyl Substituents : Fluorine in DTXSID201117959 enhances metabolic stability and lipophilicity relative to the target’s methyl group .

Implications of Structural Similarity (QSAR and Regulatory Context)

  • Regulatory Considerations : Close analogs (e.g., DTXSID201117959) may share toxicity profiles, warranting read-across assessments under regulatory frameworks .

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